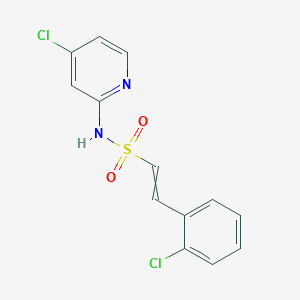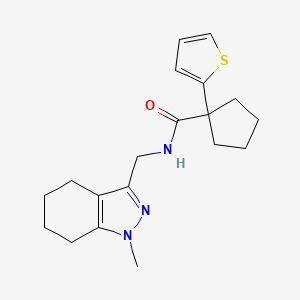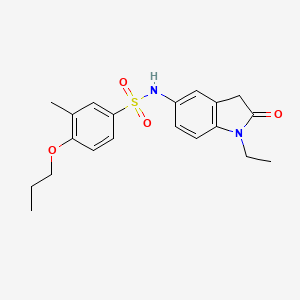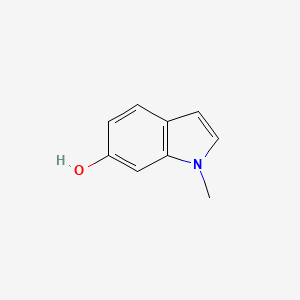![molecular formula C14H26N2O2 B2508744 (E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide CAS No. 2411337-25-0](/img/structure/B2508744.png)
(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly known as DMABN, and it is a synthetic molecule that belongs to the class of amides. DMABN has a unique chemical structure that makes it a promising candidate for scientific research.
作用機序
DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that regulates the release of several neurotransmitters in the brain. DMABN binds to the receptor and prevents the influx of calcium ions, which reduces the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action makes DMABN a promising candidate for the treatment of several neurological disorders.
Biochemical and Physiological Effects:
DMABN has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMABN inhibits the release of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. DMABN has also been shown to inhibit the growth of several cancer cell lines, indicating its potential as an anti-cancer agent. In vivo studies have shown that DMABN improves cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMABN has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various techniques. DMABN is also highly selective for the alpha7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, DMABN has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. DMABN also has a short half-life, which limits its duration of action in vivo.
将来の方向性
DMABN has great potential for future research. One of the future directions for DMABN is to develop more potent and selective analogs of DMABN that can be used as therapeutic agents for neurological disorders. Another future direction is to study the role of the alpha7 nicotinic acetylcholine receptor in various physiological and pathological processes using DMABN as a tool. DMABN can also be used as a starting point for the development of new drugs for various diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, DMABN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a promising candidate for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties. DMABN has several advantages for lab experiments, but it also has some limitations. Future research on DMABN can lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of DMABN involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing DMABN is through the reaction of (E)-4-(dimethylamino)but-2-enal with ethyl cyclopentanecarboxylate in the presence of a base. This reaction yields DMABN as a yellowish oil, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
DMABN has shown great potential in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. DMABN acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a promising target for the treatment of several neurological disorders such as Alzheimer's disease, schizophrenia, and autism. DMABN has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-4-18-14(9-5-6-10-14)12-15-13(17)8-7-11-16(2)3/h7-8H,4-6,9-12H2,1-3H3,(H,15,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVGXBXIDSHBO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCCC1)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[(1-ethoxycyclopentyl)methyl]but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)
![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)



![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)
